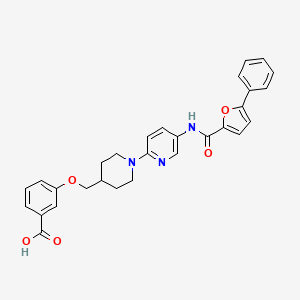

Pyridine-carboximide derivative 2

Description

Overview of Pyridine (B92270) as a Core Heterocyclic Scaffold in Chemical Research

Pyridine, a six-membered aromatic heterocycle with the chemical formula C₅H₅N, is a fundamental building block in organic chemistry. libretexts.orgrsc.org Structurally similar to benzene, one of the carbon-hydrogen units is replaced by a nitrogen atom. libretexts.orgwikipedia.org This substitution imparts distinct properties to the pyridine ring, including poor basicity and increased water solubility, which can be advantageous in the development of pharmaceutical agents. nih.gov The pyridine nucleus is ubiquitous in nature, forming the core of essential biomolecules like the vitamins niacin and pyridoxine, as well as various alkaloids. rsc.orgnih.gov

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, meaning it is a molecular framework that can be used to develop drugs for a variety of biological targets. rsc.org Its versatility has led to its incorporation into a multitude of FDA-approved drugs. rsc.orgresearchgate.net The significance of pyridine extends beyond pharmaceuticals, with applications as a solvent, in the synthesis of agrochemicals, and as a ligand in organometallic chemistry. rsc.orgresearchgate.net The ease with which pyridine can be functionalized allows for the creation of a diverse library of derivatives with a wide range of biological and physical properties. nih.gov

Classification and Structural Diversity of Pyridine Carboxamide Derivatives

Pyridine carboxamides are a class of compounds characterized by a pyridine ring linked to a carboxamide group (-C(=O)NHR). The structural diversity within this family of molecules is vast and can be categorized based on several factors:

Position of the Carboxamide Group: The carboxamide functional group can be attached to the pyridine ring at the 2, 3, or 4-position, leading to pyridine-2-carboxamide, pyridine-3-carboxamide (B1143946) (nicotinamide), and pyridine-4-carboxamide (isonicotinamide) isomers, respectively. chemicalbook.commatrix-fine-chemicals.com Each of these isomers exhibits distinct chemical and biological properties.

Substitution on the Pyridine Ring: Additional functional groups can be introduced onto the other carbon atoms of the pyridine ring. These substituents can significantly influence the molecule's electronic properties, solubility, and how it interacts with biological targets. ontosight.ai

Substitution on the Amide Nitrogen: The amide nitrogen can be unsubstituted (primary amide) or substituted with one or two organic groups (secondary or tertiary amides). This substitution pattern is crucial for modulating the compound's pharmacological activity and pharmacokinetic profile. tandfonline.comnih.gov

The synthesis of these derivatives often involves multi-step reactions, such as the coupling of a pyridine carboxylic acid with an amine. mdpi.comnih.gov This modular nature of their synthesis allows for the systematic exploration of chemical space to optimize for a desired biological effect.

Rationale for the Investigation of Pyridine-carboximide Derivative 2

The investigation into this compound is driven by the pressing need for novel and effective cancer therapies. Specifically, this compound has been identified as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a critical negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the body's own immune response against tumors. nih.gov

The development of HPK1 inhibitors presents a significant challenge in balancing kinase selectivity, favorable pharmacokinetic properties, and therapeutic efficacy. nih.gov this compound emerged from a series of pyridine-2-carboxamide analogues designed to address these challenges. nih.gov Its investigation is therefore aimed at determining its potential as a next-generation immuno-oncology agent.

Scope and Objectives of Research on this compound

The research on this compound is focused on a comprehensive evaluation of its potential as a therapeutic agent. The primary objectives of this research include:

Determining In Vitro Inhibitory Activity: To quantify the compound's potency in inhibiting the enzymatic activity of HPK1 and its cellular activity. nih.gov

Assessing Kinase Selectivity: To evaluate the compound's selectivity for HPK1 over other related kinases to minimize off-target effects. nih.gov

Evaluating In Vivo Efficacy: To test the compound's ability to inhibit tumor growth in preclinical cancer models, both as a single agent and in combination with existing immunotherapies like anti-PD-1 antibodies. nih.gov

Characterizing Pharmacokinetic Properties: To study the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it has favorable drug-like properties, including oral bioavailability. nih.gov

The successful achievement of these objectives will provide a clear understanding of the therapeutic potential of this compound and justify its further development.

Research Findings for this compound (Compound 19)

| Parameter | Result | Source |

| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | nih.gov |

| Therapeutic Area | Cancer Immunotherapy | nih.gov |

| In Vitro Activity | Strong HPK1 inhibitory activity | nih.gov |

| Kinase Selectivity | >637-fold vs. GCK-like kinase, >1022-fold vs. LCK | nih.gov |

| In Vivo Efficacy (CT26 model, with anti-PD-1) | 94.3% Tumor Growth Inhibition (TGI), 2/6 Complete Responses (CRs) | nih.gov |

| In Vivo Efficacy (MC38 model, with anti-PD-1) | 83.3% Tumor Growth Inhibition (TGI), 1/6 Complete Response (CR) | nih.gov |

| Oral Bioavailability (F%) | 35-63% across multiple species | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C29H27N3O5 |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

3-[[1-[5-[(5-phenylfuran-2-carbonyl)amino]pyridin-2-yl]piperidin-4-yl]methoxy]benzoic acid |

InChI |

InChI=1S/C29H27N3O5/c33-28(26-11-10-25(37-26)21-5-2-1-3-6-21)31-23-9-12-27(30-18-23)32-15-13-20(14-16-32)19-36-24-8-4-7-22(17-24)29(34)35/h1-12,17-18,20H,13-16,19H2,(H,31,33)(H,34,35) |

InChI Key |

FQDLXNVBCMMHLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=C2)C(=O)O)C3=NC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine Carboximide Derivative 2

Established Synthetic Pathways for Pyridine (B92270) Carboxamide Formation

Traditional methods for forming the crucial amide bond in these derivatives include amidation, condensation, and multi-component reactions.

Amidation Reactions for Pyridine-carboximide Derivative 2 Synthesis

Amidation is a fundamental and widely used method for the synthesis of pyridine carboxamides. This approach typically involves the reaction of a carboxylic acid derivative with an amine. The most common strategy is to activate the pyridine carboxylic acid to make it more electrophilic, thereby facilitating the attack by the amine nucleophile. fishersci.co.uk

A prevalent technique is the conversion of the carboxylic acid to an acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk This activated intermediate readily reacts with primary or secondary amines, a process known as the Schotten-Baumann reaction, to form the desired amide. fishersci.co.uk The reaction is usually conducted in an aprotic solvent with a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk For instance, 2,6-pyridinedicarbonyl dichloride has been used as a starting material, coupling with amino acid esters to form bis-carboxamide pyridine derivatives. mdpi.commdpi.com

Alternatively, peptide coupling reagents can be employed to facilitate the direct coupling of a pyridine carboxylic acid with an amine. nih.gov Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), can effectively promote amidation. nih.gov This method is particularly useful for coupling carboxylates where the corresponding acid or acyl chloride is unstable. nih.gov An organophosphorus (PIII/PV redox) catalyzed method has also been reported, which enables the condensation of amines and carboxylic acids to form amides under mild conditions. nih.gov Furthermore, electrochemical methods have been developed for synthesizing pyridine carboxamides from pyridine carbohydrazides and various amines in an aqueous medium, offering a green chemistry approach by avoiding external chemical oxidants. rsc.org

Table 1: Examples of Amidation Reactions for Pyridine Carboxamide Synthesis

| Starting Materials | Reagents/Catalyst | Product Type | Yield | Reference |

| 2,6-Pyridinedicarbonyl dichloride, L-alanine methyl ester hydrochloride | Triethylamine (B128534) | N2,N6-Bis(1-methoxy-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | - | mdpi.com |

| Lithium 5-bromo-1H-pyrrole-2-carboxylate, Amines/α-amino acids | HBTU, Hünig's base | 5-Bromo-1H-pyrrole-2-carboxamides | Good to Excellent | nih.gov |

| Pyridine carbohydrazides, Primary/secondary amines or ammonia | KI (mediator/electrolyte) | Pyridine carboxamides | Moderate to Good | rsc.org |

| Acetic acid, Propylamine, 4-Phenylpyridine N-oxide | Phosphetane P-oxide catalyst | 2-Amidopyridine | 86% (isolated) | nih.gov |

Condensation Reactions in this compound Synthesis

Condensation reactions are another cornerstone in the synthesis of pyridine carboxamides, characterized by the joining of two molecules with the elimination of a small molecule, such as water. These reactions are versatile for creating a variety of pyridine carboxamide derivatives. nih.govjst.go.jp

A common approach involves the reaction of a pyridine derivative, such as a substituted pyridine carboxaldehyde, with a compound containing a hydrazine (B178648) or semicarbazide (B1199961) moiety. nih.gov For example, a series of pyridine carboxamide and carbothioamide derivatives were synthesized by reacting different substituted pyridine carboxaldehydes with semicarbazide HCl or thiosemicarbazide (B42300) in the presence of sodium acetate (B1210297). nih.gov These reactions typically proceed at room temperature in ethanol (B145695), with the product precipitating out in good to excellent yields. nih.gov

Symmetrical pyridine-2,6-dicarboxamides have been obtained through the condensation of 2,6-pyridinedicarbonyl dichloride with various aromatic amines. mdpi.com These reactions can be performed in the presence of triethylamine or, for certain amines like pyrimidine (B1678525) and piperazine (B1678402) derivatives, using an excess of the amine itself to create buffer conditions. mdpi.com Similarly, novel pyridine carboxamides with potential antifungal activity were prepared by reacting a pyridine carboxylic acid with a diarylamine intermediate via a classic condensation reaction. jst.go.jpnih.gov This highlights the utility of condensation reactions in medicinal chemistry for accessing new bioactive scaffolds. jst.go.jp

The synthesis of Schiff bases derived from pyridine-2,6-carboxamide is also achieved through condensation. mdpi.com In this process, a bis-hydrazide derivative of pyridine-2,6-dicarboxamide is refluxed with an appropriate aromatic or heterocyclic aldehyde in absolute ethanol to yield the corresponding Schiff base products. mdpi.com

Table 2: Examples of Condensation Reactions for Pyridine Carboxamide Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Substituted pyridine carboxaldehyde | Semicarbazide HCl / Thiosemicarbazide | Ethanol, Sodium Acetate, RT | Pyridine-yl-methylene hydrazine carboxamide/carbothioamide | nih.gov |

| Pyridine carboxylic acid | Diarylamine intermediate | - | N-(diaryl)pyridine carboxamide | jst.go.jpnih.gov |

| Pyridine-2,6-dicarbonyl dichloride | Aromatic amines | Triethylamine or excess amine | Symmetrical pyridine-2,6-dicarboxamides | mdpi.com |

| Pyridine-2,6-dicarboxamide bis-hydrazide | Aromatic/heterocyclic aldehyde | Absolute ethanol, reflux | Pyridine-2,6-dicarboxamide Schiff bases | mdpi.com |

Multi-Component Reactions for this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. researchgate.netbohrium.com This approach offers significant advantages, including simplicity, high atom economy, and the ability to rapidly generate diverse chemical libraries. bohrium.comorganic-chemistry.org For the synthesis of pyridine carboxamide derivatives, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent.

The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org The reaction mechanism is believed to start with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and carboxylic acid, ultimately rearranging to the stable bis-amide product. wikipedia.orgnih.gov This method has been used to synthesize substituted 1H-pyrazolo[3,4-b]pyridine-4- and -6-carboxamides by combining a Doebner reaction to form the initial pyrazolopyridine carboxylic acid, which then serves as the acid component in a subsequent Ugi reaction. nih.gov This sequential MCR strategy allows for the introduction of four points of diversity into the final molecule. nih.gov

The Passerini three-component reaction (P-3CR) is another powerful isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to directly yield α-acyloxy carboxamides. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction is thought to proceed through a concerted mechanism involving a trimolecular reaction between the components. wikipedia.org While not directly producing the pyridine ring, the Passerini reaction can be used to construct complex side chains or can be performed on substrates already containing a pyridine moiety, for example, using a pyridine-based aldehyde or carboxylic acid as one of the components. nih.govnih.gov

These MCRs are invaluable in drug discovery and medicinal chemistry for creating libraries of complex, drug-like molecules with high structural diversity from simple and readily available starting materials. nih.govrsc.org

Table 3: Overview of Multi-Component Reactions for Pyridine Carboxamide Synthesis

| Reaction Name | Components | Product Type | Key Features | Reference |

| Ugi Reaction (U-4CC) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide | Forms bis-amides; high diversity | organic-chemistry.orgwikipedia.orgnih.gov |

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Forms α-acyloxy amides; high atom economy | wikipedia.orgnih.govnih.gov |

Advanced Synthetic Strategies for this compound

To enhance efficiency, yield, and substrate scope, advanced synthetic methods such as metal-catalyzed cross-coupling and microwave-assisted protocols have been developed.

Metal-Catalyzed Coupling Reactions in this compound Synthesis (e.g., Suzuki Reaction)

Metal-catalyzed cross-coupling reactions, particularly the palladium-catalyzed Suzuki reaction, are powerful tools for forming carbon-carbon bonds and have been effectively applied to the synthesis of complex pyridine carboxamide derivatives. nih.govwikipedia.org The Suzuki reaction typically couples an organoboron species (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This method is valued for its tolerance of a wide range of functional groups and generally good yields. nih.gov

This strategy can be used to synthesize biaryl pyridine derivatives, which are common motifs in pharmaceuticals. nih.govresearchgate.net In a typical application, a halogenated pyridine carboxamide derivative is coupled with an arylboronic acid. For example, novel bis-6-aryl-imidazo[1,2-a]pyridine-2-carboxamide derivatives were synthesized via a Suzuki coupling between a bromo-imidazo[1,2-a]pyridine-2-carboxamide intermediate and various arylboronic acids. tandfonline.com The reaction was optimized using PdCl₂(dppf)·DCM as the catalyst and potassium acetate as the base, often under microwave irradiation to improve reaction times and yields. tandfonline.com

In another approach, the Suzuki coupling is performed on a pyridine precursor before the amide bond is formed. A series of novel pyridine derivatives were synthesized by coupling 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ base. nih.gov The resulting aryl-substituted pyridine amine could then be further functionalized, for instance, by acylation to form the corresponding carboxamide. nih.gov These reactions are typically carried out in solvent mixtures like 1,4-dioxane (B91453) and water. nih.gov

Table 4: Example of Suzuki Reaction in Pyridine Carboxamide Synthesis

| Halide/Triflate Component | Boronic Acid Component | Catalyst/Base | Solvent | Product Type | Reference |

| N,N'-...bis(6-bromoimidazo[1,2-a] pyridine-2-carboxamide) | Aryl boronic acid | PdCl₂(dppf)·DCM / KOAc | 1,4-Dioxane/Water | Bis-6-aryl-imidazo[1,2-a]pyridine-2-carboxamide | tandfonline.com |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine (precursor to carboxamide) | nih.gov |

Microwave-Assisted Synthesis Protocols for this compound

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner product formation compared to conventional heating methods. tandfonline.comorganic-chemistry.org This technology has been successfully applied to various reactions for synthesizing pyridine carboxamide derivatives.

Microwave irradiation can significantly accelerate condensation and amidation reactions. For instance, the synthesis of pyridine carboxamides and tert-carboximides from 6-acetylpyridine-2-carboxylic acid and aromatic amines was achieved without a solvent under microwave irradiation. tandfonline.com This method was noted to improve reaction rates and simplify the workup procedure. tandfonline.com Similarly, the multi-step synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine was expedited using microwave heating at several stages, including the formation of pyridine-2,6-dicarboxylic acid, its esterification, and subsequent conversion to a carbohydrazide (B1668358), with each step being completed in minutes rather than hours. davidpublisher.com

Multi-component reactions for synthesizing pyridine scaffolds are also amenable to microwave assistance. A one-pot, four-component reaction to produce novel pyridine derivatives was carried out under microwave irradiation in ethanol, achieving excellent yields (82-94%) in just 2-7 minutes, compared to 6-9 hours with conventional refluxing. nih.gov The Bohlmann-Rahtz pyridine synthesis, a one-pot procedure involving the reaction of ethyl β-aminocrotonate and alkynones, gives superior yields when conducted with microwave heating compared to conventional methods. organic-chemistry.orgresearchgate.net

Furthermore, microwave heating has been effectively combined with metal-catalyzed reactions. The Suzuki coupling for the synthesis of bis-6-aryl-imidazo[1,2-a]pyridine-2-carboxamide derivatives was performed under microwave irradiation at 100 °C for 3 hours, a significant time-saving compared to conventional heating which failed to give the desired product in sufficient amounts even after 24 hours. tandfonline.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Four-Component Pyridine Synthesis | 6–9 hours | 2–7 minutes | Yes (71-88% vs 82-94%) | nih.gov |

| Suzuki Coupling | 24 hours (low yield) | 3 hours | Significant | tandfonline.com |

| Multi-step carbohydrazide synthesis | Several hours per step | 5-30 minutes per step | Yes (High yields) | davidpublisher.com |

| Condensation/Amidation | - | Minutes | Improved rate, cleaner product | tandfonline.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine carboxamides to minimize environmental impact and enhance efficiency. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

One notable advancement is the use of electrochemical methods for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines. rsc.org This technique avoids the need for external chemical oxidants and employs a green solvent, offering a sustainable pathway to these compounds. rsc.org The reaction proceeds under mild conditions with potassium iodide (KI) acting as both a mediator and an electrolyte. rsc.org

Multi-component reactions (MCRs) represent another cornerstone of green synthesis, allowing for the construction of complex molecules in a single step, thereby reducing waste and improving atom economy. A facile and eco-friendly MCR for synthesizing pyridine-3-carboxamide (B1143946) derivatives utilizes a ceria-doped multi-walled carbon nanotube (CeO2/MWCNT) nanocomposite as a highly efficient and reusable heterogeneous catalyst. researchgate.net This reaction can be carried out at room temperature in ethanol, a relatively green solvent. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net For instance, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate under microwave irradiation in ethanol provides an efficient route to novel pyridine derivatives. nih.govresearchgate.net

Solid-state synthesis at room temperature offers another environmentally benign alternative, eliminating the need for solvents altogether. An example is the synthesis of a zinc pyridine-2,6-dicarboxylate (B1240393) complex, which proceeds via a solid-state reaction, confirming the formation of a single-phase product. ijcce.ac.ir

The following table summarizes various green chemistry approaches applicable to the synthesis of pyridine-carboximide derivatives.

| Method | Catalyst/Mediator | Solvent/Conditions | Key Advantages |

| Electrochemical Synthesis | Potassium Iodide (KI) | Aqueous medium | No external chemical oxidants, mild conditions. rsc.org |

| Multi-component Reaction | CeO2/MWCNT nanocomposite | Ethanol, Room Temperature | High efficiency, reusable catalyst, atom economy. researchgate.net |

| Microwave-assisted Synthesis | None specified | Ethanol | Short reaction times (2-7 min), high yields (82-94%). nih.govresearchgate.net |

| Solid-state Synthesis | None | Room Temperature | Solvent-free, simple procedure. ijcce.ac.ir |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral, enantiomerically pure pyridine-carboximide derivatives is crucial for applications where specific stereoisomers exhibit desired activity. Stereoselective synthesis aims to control the formation of these stereoisomers, often through the use of chiral auxiliaries, catalysts, or starting materials.

One straightforward approach involves the coupling of a pyridine-based dicarbonyl dichloride with a chiral starting material, such as an amino acid ester. For example, pyridine-2,6-dicarbonyl dichloride can be reacted with D-alanyl methyl ester to produce a chiral 2,6-bis-D-alanyl pyridine methyl ester. mdpi.comnih.gov This method establishes the stereocenters of the final molecule based on the chirality of the starting amino acid. mdpi.comnih.gov

Asymmetric catalysis using chiral ligands is a powerful strategy for achieving high enantioselectivity. Chiral pyridine-bis(oxazoline) (pybox) ligands have proven to be highly effective in various metal-catalyzed asymmetric reactions. nih.gov These tridentate ligands coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For instance, Ni/pybox complexes have been successfully used in the enantioselective Negishi cross-couplings of secondary alkyl halides. nih.gov

Similarly, chiral pyridine-oxazoline (PyrOx) ligands are gaining prominence in asymmetric catalysis. researchgate.net These bidentate ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenations, demonstrating their potential to induce high enantioselectivity. researchgate.net

Organocatalysis offers a metal-free alternative for stereoselective synthesis. Chiral bifunctional organocatalysts, such as those based on quinine (B1679958) and squaramide, can effectively catalyze domino reactions to produce complex chiral heterocyclic structures with high enantiomeric excess. metu.edu.tr While not a direct synthesis of a pyridine carboximide, the principles of organocatalytic Michael additions can be applied to create chiral pyridine-containing scaffolds. metu.edu.tr

The table below outlines key strategies for the stereoselective synthesis of chiral pyridine-carboximide analogues.

| Method | Chiral Source/Catalyst | Key Features |

| Chiral Starting Material | D-alanyl methyl ester | Coupling with pyridine-2,6-dicarbonyl dichloride. mdpi.comnih.gov |

| Asymmetric Catalysis (Metal) | Chiral pyridine-bis(oxazoline) (pybox) ligands with Ni | Effective for enantioselective cross-coupling reactions. nih.gov |

| Asymmetric Catalysis (Metal) | Chiral pyridine-oxazoline (PyrOx) ligands with Ir | Used in asymmetric hydrogenation reactions. researchgate.net |

| Asymmetric Organocatalysis | Quinine/squaramide-based bifunctional catalysts | Metal-free approach for domino reactions to build chiral heterocycles. metu.edu.tr |

Advanced Spectroscopic and Crystallographic Characterization of Pyridine Carboximide Derivative 2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis of Pyridine-carboximide Derivative 2

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, provides critical information about the number and environment of its protons. The spectrum displays distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the carboximide and methylene-hydrazine bridge.

A key observation is the presence of a singlet at 10.51 ppm, which is characteristic of the amide (NH) proton, indicating its presence in the molecule. The protons of the pyridine ring appear in the aromatic region, with a multiplet between 7.31-7.33 ppm, a triplet at 7.78-7.81 ppm, and doublets at 8.14-8.16 ppm and 8.52-8.53 ppm. A singlet corresponding to the azomethine proton (-CH=N-) is observed at 7.88 ppm, while another singlet at 6.64 ppm is attributed to the other NH proton. The integration of these signals confirms the total number of protons consistent with the proposed structure.

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.51 | s | -C(O)NH- |

| 8.52-8.53 | d | Pyridine H |

| 8.14-8.16 | d | Pyridine H |

| 7.88 | s | -CH=N- |

| 7.78-7.81 | t | Pyridine H |

| 7.31-7.33 | m | Pyridine H |

| 6.64 | s | =N-NH- |

s: singlet, d: doublet, t: triplet, m: multiplet Solvent: DMSO-d₆, Frequency: 500 MHz

Carbon-13 (¹³C) NMR Analysis of this compound

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound shows a signal at 157.31 ppm, which is assigned to the carbonyl carbon (C=O) of the carboxamide group. The carbons of the pyridine ring resonate in the range of 120.62 to 153.67 ppm. The carbon of the azomethine group (-CH=N-) is observed at 140.41 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.31 | C=O |

| 153.67 | Pyridine C |

| 149.55 | Pyridine C |

| 140.41 | -CH=N- |

| 137.34 | Pyridine C |

| 124.28 | Pyridine C |

| 120.62 | Pyridine C |

Solvent: DMSO-d₆, Frequency: 125 MHz

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments and establish connectivity between protons and carbons, two-dimensional (2D) NMR experiments are invaluable. nih.gov

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the carbon signals based on the known proton assignments. For instance, the azomethine proton signal at 7.88 ppm would show a correlation to the carbon signal at 140.41 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry, such as the E/Z configuration around the C=N double bond.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis of this compound

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at an m/z value of 164.14, which corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern provides further structural evidence. The most abundant fragment (base peak) is observed at m/z 120.1, which likely corresponds to the loss of the carboxamide group (CONH₂). nih.gov Other significant fragments are seen at m/z 92.1 and 65.1, representing further fragmentation of the pyridine-containing portion of the molecule. nih.gov

Table 3: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 164.14 | 10 | [M]⁺ |

| 120.1 | 99.9 | [M - CONH₂]⁺ |

| 92.1 | 36 | [C₅H₄N-CH]⁺ |

| 65.1 | 20 | [C₄H₃N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound shows a strong absorption band at 1687 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the amide group. nih.gov A band at 1585 cm⁻¹ is attributed to the N-H bending vibration of the amide (CONH). nih.gov The presence of these bands confirms the carboxamide functionality within the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1687 | C=O stretch | Amide |

| 1585 | N-H bend | Amide |

Raman spectroscopy, which is complementary to IR, could also be employed to analyze the vibrational modes, particularly for non-polar bonds and to gain further insight into the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, characteristic absorption bands are expected. Based on studies of similar pyridine hydrazone derivatives, the UV-Vis spectrum in a solvent like methanol (B129727) would be expected to exhibit two main absorption bands. rsc.orgresearchgate.net An intense band at a lower wavelength (around 280-310 nm) can be attributed to π–π* transitions within the conjugated system of the pyridine ring and the azomethine group. rsc.org A weaker band at a higher wavelength (around 350-370 nm) is typically assigned to n–π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms. rsc.org The exact positions of these bands can be influenced by the solvent polarity. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) (nm) | Type of Transition | Chromophore |

| ~280-310 | π–π | Pyridine ring, C=N |

| ~350-370 | n–π | C=O, C=N |

X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique was applied to this compound, identified as N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide (C₁₂H₈FN₃O₂), to establish its solid-state structure. nih.gov The analysis revealed that its crystal structure is isomorphous with its non-fluorinated counterpart, N-(pyridine-2-carbonyl)pyridine-2-carboxamide, indicating a similar packing arrangement despite the introduction of a fluorine atom. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₈FN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| Isomorphism | Isomorphous with N-(pyridine-2-carbonyl)pyridine-2-carboxamide |

| Source | nih.govresearchgate.net |

The X-ray analysis provided high-resolution data on the molecule's geometry and preferred conformation in the solid state. The asymmetric unit of the crystal contains a single molecule of the compound. nih.gov A key feature of its conformation is the relative orientation of the two pyridine rings. The molecule is nearly planar, with a dihedral angle of just 5.2(2)° between the best planes passing through the two pyridine rings. nih.gov This planarity is a significant characteristic, influencing the potential for intermolecular interactions such as π-stacking. nih.gov The study of molecular conformation in such derivatives is crucial for understanding the influence of steric and electronic factors. mdpi.com

The crystal packing of a compound, which describes how molecules are arranged in the crystal lattice, is governed by a network of intermolecular interactions. mdpi.com In the case of this compound, the molecules organize into a distinctive layered structure. The crystal packing is characterized by double layers of parallel, face-to-face molecules, which alternate with similar double layers that are oriented perpendicularly. nih.gov

Despite the planarity of the molecule, the π–π stacking interactions between the 3-fluoro-pyridine rings are relatively weak, with centroid-to-centroid distances ranging from 4.915(3) to 5.473(3) Å. nih.gov In addition to these stacking forces, C=O⋯π contacts are also observed within the crystal packing. nih.gov The principal interactions that dictate the crystal lattices in related dicarboxamides often rely on intermolecular hydrogen bonds. mdpi.com The analysis of these noncovalent interactions is essential for understanding the self-assembly of molecules into well-defined supramolecular architectures. nih.gov Techniques like Hirshfeld surface analysis are often employed to visualize and quantify the close interatomic contacts within a crystal lattice. mdpi.com

Table 2: Intermolecular Interaction Data for this compound

| Interaction Type | Description | Distance (Å) |

| π–π Interactions | Weak interactions present between the 3-fluoro-pyridine rings. | 4.915(3) to 5.473(3) |

| Crystal Packing | Double layers of parallel molecules alternating with perpendicularly oriented double layers. | N/A |

| Source | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental procedure used to determine the elemental composition of a compound, serving as a crucial check of its purity and confirming its molecular formula. The molecular formula for this compound, as determined by X-ray crystallography, is C₁₂H₈FN₃O₂. nih.gov Based on this formula, the theoretical mass percentages of each element can be calculated to provide a standard for experimental verification. This compositional data is vital for confirming that the synthesized compound corresponds to the intended molecular structure.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 58.78% |

| Hydrogen | H | 1.008 | 3.29% |

| Fluorine | F | 18.998 | 7.75% |

| Nitrogen | N | 14.007 | 17.14% |

| Oxygen | O | 15.999 | 13.05% |

| Source | Calculated from formula in nih.gov |

Chemical Transformations and Mechanistic Insights into Pyridine Carboximide Derivative 2

Reactivity Patterns and Functional Group Interconversions of the Carboxamide Moiety

The carboxamide moiety is a critical functional group that dictates many of the chemical and biological properties of pyridine-carboximide derivatives. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom, although the latter is tempered by the delocalization of its lone pair into the carbonyl group.

Key reactions involving the carboxamide group include:

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid and amine. This is a fundamental transformation, though often requiring harsh conditions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide to an amine. fiveable.me

Dehydration: Treatment with dehydrating agents can convert a primary carboxamide to a nitrile.

Hofmann, Curtius, and Lossen Rearrangements: These reactions can transform amides into amines with the loss of the carbonyl group. The Curtius rearrangement, for example, proceeds through an acyl azide (B81097) intermediate to form an isocyanate. fiveable.me

The interconversion of the carboxamide functional group into other moieties is a cornerstone of synthetic organic chemistry, allowing for the creation of diverse molecular architectures. For instance, amides can be formed from the reaction of acid chlorides or esters with amines. solubilityofthings.comyoutube.com The reactivity of the starting carboxylic acid derivative is key, with acid chlorides being the most reactive. youtube.com

Interactive Table: Functional Group Interconversions of the Carboxamide Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

| Pyridine-carboximide | H3O+ or OH- | Pyridine-carboxylic acid + Amine | Hydrolysis |

| Pyridine-carboximide | LiAlH4 | Amine | Reduction |

| Pyridine-carboxylic acid | Amine, Heat | Pyridine-carboximide | Amidation |

| Pyridine-acyl chloride | Amine | Pyridine-carboximide | Amidation |

| Pyridine-ester | Amine | Pyridine-carboximide | Amidation |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring of Pyridine-carboximide Derivative 2

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic substitutions. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. uonbi.ac.kequimicaorganica.orguoanbar.edu.iq

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires more vigorous conditions compared to benzene. quimicaorganica.orguoanbar.edu.iq This is due to the electron-withdrawing effect of the nitrogen atom and the fact that under acidic reaction conditions, the nitrogen is protonated, further deactivating the ring. uonbi.ac.keuoanbar.edu.iq The carboxamide group, being a deactivating group itself, further diminishes the ring's reactivity. When substitution does occur, it is favored at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgquora.com

Nucleophilic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. quora.comyoutube.comvaia.com The presence of a good leaving group at these positions facilitates the reaction. The intermediate formed during nucleophilic attack at the 2- or 4-position is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. quora.comvaia.com Nucleophilic attack at the 3-position is much slower as the resulting intermediate cannot be stabilized in this manner. quimicaorganica.org

Interactive Table: Regioselectivity in Pyridine Ring Substitutions

| Reaction Type | Preferred Position(s) | Reason for Selectivity |

| Electrophilic Substitution | 3, 5 | Avoidance of a positive charge on the nitrogen atom in the intermediate. quimicaorganica.orgquora.com |

| Nucleophilic Substitution | 2, 4, 6 | Stabilization of the negative charge in the intermediate by the electronegative nitrogen atom. quora.comyoutube.comvaia.com |

Investigation of Reaction Intermediates and Transition States in this compound Transformations

Understanding the intermediates and transition states in the reactions of pyridine-carboximide derivatives is crucial for predicting reactivity and designing new synthetic routes. Spectroscopic techniques, X-ray crystallography, and computational chemistry are powerful tools in these investigations.

For instance, in the alkylation of pyridine carboxamides, the formation of a hydrogen bond between the sultone's in-ring oxygen atom and an amide hydrogen atom in the intermediate is proposed to lower the energy barrier of the sultone ring opening or stabilize the transition state. nih.gov This explains the higher reaction yields observed with meta-pyridine carboxamides. nih.gov Quantum-chemical calculations can be employed to estimate the energy of these transition states and intermediates. nih.gov

The stability of intermediates in electrophilic and nucleophilic substitution reactions on the pyridine ring directly influences the regioselectivity of these transformations. The sigma complex formed during electrophilic attack is more stable when the electrophile adds to the 3-position, as this avoids placing a positive charge on the nitrogen. quora.comyoutube.com In contrast, the intermediate anion in nucleophilic substitution is more stable when the nucleophile attacks the 2- or 4-position, allowing the negative charge to be delocalized onto the nitrogen. quora.comvaia.com

Mechanistic Pathways of Biological Action of this compound (e.g., Prodrug Activation)

The biological activity of many pyridine-carboximide derivatives is linked to their ability to act as prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. nih.gov

One common activation mechanism involves enzymatic hydrolysis of the carboxamide bond. The body possesses various amidases that can cleave this bond, releasing the active carboxylic acid or amine. The rate and extent of this activation can be influenced by the specific substituents on the pyridine ring and the amide nitrogen. nih.gov

Another potential activation pathway involves the "lock-in" mechanism. This strategy is particularly relevant for drugs targeting the central nervous system. A lipophilic prodrug can cross the blood-brain barrier and then be enzymatically converted to a charged, less lipophilic molecule that is "locked" inside the brain, where it can exert its therapeutic effect. nih.gov For example, a 1,4-dihydropyridine (B1200194) system can be oxidized in the brain to a charged pyridinium (B92312) species. nih.gov

The specific enzymes involved in the bioactivation of pyridine-carboximide derivatives can vary. For example, some pyridine derivatives are metabolized by mono- or dioxygenases. nih.gov The study of these metabolic pathways is essential for understanding the drug's efficacy and for the design of new prodrugs with improved pharmacokinetic profiles.

Coordination Chemistry and Metal Complexes of Pyridine Carboximide Derivative 2

Ligand Design and Binding Modes of Pyridine-carboximide Derivative 2

The functionality of this compound as a ligand is rooted in the specific arrangement of its donor atoms and its inherent chelating properties.

This compound possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the atoms of the carboxamide linker (-CONH-). The pyridine nitrogen acts as a strong σ-donor, readily coordinating to a metal center. researchgate.net The amide group introduces versatility; in its neutral form, it typically coordinates through the carbonyl oxygen atom. researchgate.nettandfonline.com However, under basic conditions, the amide proton can be removed, and the deprotonated amide nitrogen becomes the coordination site. researchgate.netrsc.org This ability to coordinate via either the oxygen or the nitrogen atom allows the ligand to adapt to the electronic requirements of different metal ions and their oxidation states. researchgate.net The deprotonated amide nitrogen, in particular, is a strong donor that can stabilize higher oxidation states in metal ions. researchgate.net

The spatial arrangement of the donor atoms allows this compound to act as a bidentate or tridentate chelating agent, forming stable five- or six-membered rings with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting complexes compared to those formed with monodentate ligands. When the ligand coordinates, it creates a specific ligand field around the metal center, which influences the electronic properties of the complex, such as its color, magnetic properties, and reactivity. The combination of the pyridine nitrogen and the amide donor atom(s) creates an asymmetric ligand field, which can be useful in applications like catalysis. rsc.org

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand is generally straightforward, and their structures can be elucidated using a variety of spectroscopic techniques.

Complexes of this compound with transition metals such as nickel(II), copper(II), and platinum(II)/platinum(IV) can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, reacting the ligand with metal chlorides or acetates in ethanol (B145695) or water often leads to the formation of the desired complex. researchgate.netnih.gov The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be controlled by the reaction conditions. nih.gov The synthesis of platinum complexes may require specific precursors and conditions, but follows the general principles of coordination chemistry where the pyridine-based ligand displaces more labile ligands to form stable Pt(II) or Pt(IV) centers. nih.govnih.govmdpi.com

The formation of a metal complex with this compound is accompanied by distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Upon coordination of the carbonyl oxygen to a metal, the ν(C=O) stretching frequency typically shifts to a lower wavenumber. If the amide nitrogen coordinates (after deprotonation), the ν(N-H) band disappears, and new bands associated with the metal-nitrogen bond may appear in the far-IR region. tandfonline.comresearchgate.net

NMR Spectroscopy: In ¹H and ¹³C NMR spectra, the signals for the pyridine ring protons and carbons shift upon coordination of the nitrogen atom to a metal center. The amide proton signal may also show a significant downfield shift or disappear upon deprotonation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand shows π→π* and n→π* transitions. Upon complexation, new absorption bands appear in the visible region, which are attributed to d-d electronic transitions within the metal d-orbitals and to ligand-to-metal charge transfer (LMCT) bands. nih.govionicviper.org These transitions are responsible for the characteristic colors of transition metal complexes.

The table below summarizes the expected spectroscopic shifts upon complexation.

| Spectroscopic Technique | Observation on Complexation | Reference(s) |

| Infrared (IR) | Shift of the C=O stretching frequency to lower energy. Disappearance of the N-H stretch upon deprotonation and N-coordination. | tandfonline.com, researchgate.net |

| NMR (¹H, ¹³C) | Chemical shifts of pyridine ring protons and carbons are altered. The amide proton signal is shifted or disappears. | researchgate.net |

| UV-Visible | Appearance of new absorption bands from d-d transitions and ligand-to-metal charge transfer (LMCT), resulting in coloration. | ionicviper.org, nih.gov |

Applications of this compound Metal Complexes in Catalysis

The unique electronic and structural features of metal complexes derived from pyridine-carboximide ligands make them promising candidates for catalysis. The ability of the ligand to stabilize various metal oxidation states is crucial for catalytic cycles that involve redox changes at the metal center. researchgate.netrsc.org

For example, complexes of this type have been explored for their potential in oxidation catalysis. researchgate.net The defined coordination geometry imposed by the chelating ligand can provide selectivity in catalytic transformations. The combination of a pyridine ring with a carboxamide unit can be tuned by adding substituents to the ligand framework, thereby modifying the steric and electronic environment of the metal catalyst and influencing its activity and selectivity. rsc.org The versatility of the pyridine-carboxamide scaffold continues to make it an attractive platform for the design of new homogeneous catalysts. researchgate.netrsc.org

Homogeneous Catalysis using this compound Complexes

The design of metal complexes for homogeneous catalysis hinges on the ability of the ligand to stabilize the metal center in various oxidation states and to provide an appropriate coordination environment for substrate binding and activation. The metal complexes of ligands from the pyridine-2,6-dicarboxamide family have shown promise in this regard, participating in a variety of organic transformations. nih.gov

For instance, copper(II) complexes of analogous pyridine-2,6-dicarboxamide ligands functionalized with amino acid moieties have been synthesized and shown to exhibit significant superoxide (B77818) dismutase (SOD) mimetic activity. nih.gov This catalytic activity is attributed to the ability of the copper center, supported by the dicarboxamide ligand, to cycle between Cu(II) and Cu(I) oxidation states, thereby disproportionating the superoxide radical.

In a notable example of oxidation catalysis, a copper(II) complex of a related N,N'-disubstituted [2,2'-bipyridine]-6,6'-dicarboxamide ligand has been implicated in water oxidation catalysis. acs.org The mechanism is proposed to involve the ligand in a redox-active role, where the ligand is oxidized, and the copper center maintains its +2 oxidation state. This highlights the sophisticated interplay between the metal and the ligand in facilitating catalytic turnovers.

While specific data on the catalytic performance of This compound complexes in homogeneous reactions is limited in the literature, the activity of closely related systems provides a strong indication of their potential. The following table summarizes the catalytic activity of a representative copper(II) complex in a biomimetic oxidation reaction.

Table 1: Homogeneous Catalytic Oxidation Activity of a Representative Copper(II)-Dicarboxamide Complex

| Catalyst | Substrate | Product | Yield (%) | Reaction Conditions | Reference |

| [Cu(pydial)] | Catechol | o-Quinone | >95 | Acetonitrile, aerobic | nih.gov |

Note: The data presented is for a closely related pyridine-dicarboxamide ligand complex to illustrate the potential catalytic activity. pydial refers to a pyridine-dicarboxamide ligand functionalized with alanine.

Heterogeneous Catalysis utilizing this compound Complexes

The transition from homogeneous to heterogeneous catalysis is a critical step in developing practical and sustainable chemical processes, primarily due to the ease of catalyst separation and recycling. The immobilization of well-defined molecular catalysts, such as the metal complexes of This compound , onto solid supports is a key strategy in this endeavor.

Architectures based on metalloligands of pyridine-2,6-dicarboxamides have been shown to serve as building blocks for coordination polymers, which can function as heterogeneous catalysts. nih.gov These materials can incorporate Lewis acidic or redox-active metal centers within an ordered, crystalline framework, providing well-defined active sites.

Another approach to creating heterogeneous catalysts is the covalent grafting of the ligand or its pre-formed metal complex onto a solid support, such as silica (B1680970) or a porous organic polymer. While specific examples of immobilized This compound complexes are not extensively documented, the principles have been demonstrated with related systems. For instance, ruthenium complexes have been immobilized on silica nanospheres for use in asymmetric transfer hydrogenation reactions. researchgate.net

The catalytic performance of a representative heterogeneous catalyst based on a related pyridine-derivative ligand is summarized in the table below. This example illustrates the potential for developing robust and recyclable catalysts from this class of compounds.

Table 2: Heterogeneous Catalytic Activity of an Immobilized Ruthenium Complex

| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reusability | Reference |

| Ru-complex on silica | Transfer Hydrogenation | Acetophenone (B1666503) | 1-Phenylethanol | 98 | >99 | Up to 5 cycles | researchgate.net |

Note: The data presented is for a related immobilized ruthenium complex to demonstrate the potential for heterogeneous catalysis.

The development of heterogeneous catalysts from This compound and its analogues holds significant promise for future applications in green and sustainable chemistry.

Computational and Theoretical Investigations of Pyridine Carboximide Derivative 2

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

Geometry Optimization and Electronic Structure Analysis of Pyridine-carboximide Derivative 2

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed for this purpose. tandfonline.comnih.gov

The optimized structure of N-phenylpyridine-2-carboxamide reveals a nearly planar conformation, with a small dihedral angle between the pyridine (B92270) and phenyl rings. nih.govnih.gov This planarity is indicative of extensive electron delocalization across the amide linkage. nih.gov The bond lengths within the amide group (C=O and C-N) are intermediate between typical single and double bonds, further supporting the concept of resonance and electron delocalization. nih.gov The intramolecular hydrogen bond between the amide proton and the pyridine nitrogen atom contributes significantly to the stability of this planar conformation. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters of N-phenylpyridine-2-carboxamide

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.223 | O-C-N | 122.5 |

| C-N (amide) | 1.344 | C-N-C | 128.9 |

| N-H | 0.860 | Pyridine-Phenyl | 1.8 |

| C-C (inter-ring) | 1.410 |

Data is illustrative and based on typical findings for similar structures. nih.gov

Molecular Orbitals (HOMO/LUMO) and Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. aimspress.comscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com

For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide linkage, while the LUMO is predominantly distributed over the electron-deficient pyridine ring. This distribution indicates that the molecule is susceptible to electrophilic attack on the phenyl ring and nucleophilic attack on the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.comscirp.org The HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties, with a smaller gap generally corresponding to a longer wavelength of maximum absorption in the UV-visible spectrum. scirp.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Values are representative and depend on the specific computational method and basis set used. scirp.org

Electrostatic Potential (ESP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In the MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making these sites prone to electrophilic attack. researchgate.netresearchgate.net Conversely, the regions of highest positive potential (blue) are located around the amide hydrogen atom, indicating its susceptibility to nucleophilic attack. The phenyl ring exhibits a moderately negative potential, consistent with its electron-donating nature.

Vibrational Frequency Analysis for Spectroscopic Assignment

Vibrational frequency analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes are then compared with experimental data to provide a detailed assignment of the observed spectral bands. researchgate.netnih.gov DFT calculations can accurately predict the vibrational frequencies, although a scaling factor is often applied to the calculated values to better match the experimental results due to the neglect of anharmonicity in the theoretical model. mdpi.commdpi.com

Key vibrational modes for this compound include the C=O stretching vibration, typically observed around 1680-1700 cm⁻¹, and the N-H stretching vibration, which appears in the range of 3200-3400 cm⁻¹. nih.govmdpi.com The C-N stretching of the amide and the characteristic ring vibrations of the pyridine and phenyl moieties also provide important diagnostic peaks.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds.

2D and 3D-QSAR Methodologies Applied to Pyridine-carboximide Derivatives

Both 2D and 3D-QSAR methodologies have been successfully applied to series of pyridine-carboximide derivatives to understand the structural requirements for their biological activities. researchgate.netnih.gov

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and quantum chemical descriptors. researchgate.net For a series of pyridine-carboximide analogues, a 2D-QSAR model might reveal that properties like molecular weight, lipophilicity (logP), and specific electronic parameters are correlated with their activity. researchgate.net For instance, a model could indicate that increasing the electron-withdrawing nature of substituents on the phenyl ring enhances the biological activity. researchgate.net

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structures of the molecules. nih.govnih.gov A 3D-QSAR study on pyridine-carboximide derivatives would involve aligning the molecules and then calculating steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA map might show that a bulky, electropositive substituent at a particular position on the pyridine ring is favorable for activity, while a sterically hindered, electronegative group at another position is detrimental. nih.gov

Table 3: Common Descriptors in QSAR Models for Pyridine-carboximide Derivatives

| Descriptor Type | Examples |

|---|---|

| 2D Descriptors | Molecular Weight, LogP, Molar Refractivity, Topological Indices (e.g., Balaban J index) |

| 3D Descriptors | Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA), H-bond Donor/Acceptor Fields (CoMSIA) |

This table provides examples of descriptors commonly used in QSAR studies.

Derivation of Structural Descriptors and Statistical Model Validation

The potential of pyridine derivatives as functional molecules is often predicted using quantum chemical calculations, which provide a set of molecular descriptors. researchgate.net These descriptors are derived from the electronic structure of the molecule and are crucial for developing statistical models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict biological activity or chemical reactivity.

Density Functional Theory (DFT) is a commonly employed method for these calculations, often using basis sets like B3LYP/6-31++G (d,p). researchgate.net Key quantum chemical parameters calculated for pyridine derivatives include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. A higher E-HOMO value suggests a greater tendency to donate electrons to an acceptor molecule or surface. researchgate.net

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the electron-accepting ability. A lower E-LUMO value signifies a greater capacity to accept electrons. researchgate.net

Energy Gap (ΔE = E-LUMO - E-HOMO): A smaller energy gap implies higher reactivity of the molecule. researchgate.net

Global Hardness (η) and Softness (σ): These parameters relate to the stability and reactivity of the molecule. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A lower hardness and higher softness are generally associated with greater reactivity. researchgate.net

Electronegativity (χ): Measures the power of an atom or group to attract electrons. researchgate.net

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of a molecule to donate electrons to a metallic surface. researchgate.net

These descriptors are then used to build statistical models that correlate the molecular structure with observed activities, such as corrosion inhibition. researchgate.net For instance, it has been observed that corrosion inhibition efficiency generally improves with higher E-HOMO and softness values, and lower E-LUMO, energy gap, and hardness values. researchgate.net Electrostatic potential (ESP) maps further reveal regions of the molecule susceptible to electrophilic or nucleophilic attack, identifying atoms likely to be involved in interactions. researchgate.net For pyridine derivatives, heteroatoms like oxygen and nitrogen are often identified as active centers for forming bonds with metal substrates. researchgate.netmdpi.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance in Reactivity and Interaction |

| Energy of HOMO | E-HOMO | Indicates electron-donating ability; higher values suggest better inhibition potential. researchgate.net |

| Energy of LUMO | E-LUMO | Indicates electron-accepting ability; lower values suggest better inhibition potential. researchgate.net |

| Energy Gap | ΔE | Relates to chemical reactivity; lower values indicate higher reactivity. researchgate.net |

| Hardness | η | Measures resistance to deformation of electron cloud; lower values suggest higher reactivity. researchgate.net |

| Softness | σ | Reciprocal of hardness; higher values indicate higher reactivity. researchgate.net |

| Electronegativity | χ | Describes the ability to attract electrons. researchgate.net |

| Fraction of Electrons Transferred | ΔN | Predicts electron donation tendency towards a metal surface. researchgate.net |

Molecular Docking and Molecular Dynamics Simulations of this compound

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interaction of ligands with biological macromolecules. These methods have been extensively applied to pyridine carboxamide derivatives to explore their potential as inhibitors for various enzymes implicated in disease. nih.govnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.govnih.gov MD simulations then provide a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes in a simulated physiological environment. nih.govnih.gov For example, MD simulations have been used to predict the stability of carboxamide derivatives within the binding cavity of the SARS-CoV-2 main protease (M-pro), supporting in-vitro inhibitory activity data. nih.gov

Ligand-Target Binding Mode Prediction and Interaction Analysis

Docking studies on various pyridine carboxamide derivatives have successfully predicted their binding modes within the active sites of several key protein targets. nih.govnih.govresearchgate.net These studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex, which are critical for inhibitory activity.

Common interactions observed include:

Hydrogen Bonding: The carboxamide moiety and the pyridine nitrogen are frequent participants in hydrogen bonds with amino acid residues in the target's active site. nih.govnih.gov

Hydrophobic and π-π Interactions: The aromatic pyridine ring often engages in hydrophobic and π-π stacking interactions with aromatic residues of the enzyme, such as phenylalanine, tyrosine, or tryptophan. nih.govresearchgate.net

For example, in studies targeting urease, docking revealed that pyridine carboxamide derivatives form hydrogen bonds and π-π interactions within the enzyme's active site. nih.gov Similarly, when targeting succinate (B1194679) dehydrogenase (SDH) in fungi, a pyridine carboxamide derivative was shown to dock commendably into the active site through stable hydrogen bonds and hydrophobic interactions. nih.gov In another study, pyridine-3-carboxamide (B1143946) derivatives were shown to bind to the active site of E. coli GyraseB. researchgate.net

Conformational Analysis and Stability in Solution

The three-dimensional conformation of a molecule is a critical determinant of its biological activity and physical properties. Computational studies, often in conjunction with experimental methods like X-ray crystallography and NMR spectroscopy, are used to analyze the conformational preferences of pyridine-carboximide derivatives. mdpi.comresearchgate.net

These analyses focus on key dihedral angles, particularly those involving the carboxamide groups relative to the pyridine ring. mdpi.com For pyridine-2,6-dicarboxamides, three main types of conformations have been identified based on the planarity of the carboxamide groups: planar, semi-skew, and skew. mdpi.com The specific conformation adopted can be influenced by steric and electronic factors of substituents as well as intramolecular hydrogen bonding. mdpi.comresearchgate.net Intramolecular hydrogen bonds, for instance between a pyridine nitrogen and an amide proton, can significantly restrict conformational freedom and stabilize a particular geometry. researchgate.net

Molecular dynamics simulations are further employed to assess the conformational stability of these derivatives in solution, predicting how the molecule behaves in a dynamic aqueous environment and the stability of its interactions with target proteins over time. nih.gov

Surface Adsorption Behavior Studies of this compound

The interaction of organic molecules with metal surfaces is a field of significant interest, particularly for applications in catalysis, electrochemistry, and corrosion inhibition. Theoretical studies, primarily using DFT, have been conducted to understand the adsorption behavior of pyridine derivatives on metal surfaces like platinum (Pt). mdpi.comresearchgate.netdoaj.org

Interaction Mechanisms with Metal Surfaces (e.g., Pt(111))

First-principle DFT calculations have shown that pyridine derivatives like Pyridine-2-carboxamide adsorb strongly onto the Pt(111) surface via chemical adsorption (chemisorption). mdpi.comdoaj.org The primary mode of interaction involves the pyridine ring adsorbing with its plane parallel to the metal surface. researchgate.netnih.gov

The adsorption is stabilized by the formation of chemical bonds between atoms in the molecule and the platinum surface atoms. mdpi.com Specifically, both carbon and nitrogen atoms from the pyridine ring and the carboxamide substituent can form C-Pt and N-Pt bonds. mdpi.comdoaj.org For Pyridine-2-carboxamide, the adsorption energy on Pt(111) has been calculated to be -1.79 eV. mdpi.com The C-Pt bond lengths are approximately 2.2 Å, while the N-Pt bond length involving the substituent's nitrogen atom is about 2.23 Å. mdpi.com The bonding is primarily governed by the interaction between the π-orbitals of the aromatic ring and the d-orbitals of the platinum atoms. mdpi.com

Table 2: Adsorption Characteristics of Pyridine-2-carboxamide on Pt(111) Surface

| Parameter | Value / Description | Source |

| Adsorption Energy | -1.79 eV | mdpi.com |

| Adsorption Type | Chemical Adsorption (Chemisorption) | mdpi.comdoaj.org |

| Orientation | Aromatic ring lies parallel to the Pt(111) surface. | researchgate.net |

| Key Interactions | Formation of C-Pt and N-Pt bonds. | mdpi.com |

| C-Pt Bond Length | ~2.2 Å | mdpi.com |

| N-Pt Bond Length (substituent) | 2.23 Å | mdpi.com |

Theoretical Insights into Corrosion Inhibition Potential

The strong adsorption of pyridine-carboximide derivatives onto metal surfaces is the basis for their potential as corrosion inhibitors. researchgate.netmdpi.com Computational studies provide theoretical support for this application by linking quantum chemical properties to inhibition efficiency.

The mechanism of corrosion inhibition involves the molecule adsorbing onto the metal surface to form a stable, protective film. mdpi.comdoaj.org This film acts as a physical barrier, isolating the metal from the corrosive medium and inhibiting processes like the diffusion of corrosive species to the surface. mdpi.com

DFT calculations show that the ability of a pyridine derivative to act as a corrosion inhibitor is related to its electronic properties. researchgate.net Molecules with high E-HOMO values are better electron donors, facilitating stronger bonding to the vacant d-orbitals of the metal. researchgate.net Conversely, molecules with low E-LUMO values can accept electrons from the metal, leading to back-bonding that further strengthens the adsorption. researchgate.net The active centers for this interaction are often the nitrogen and oxygen heteroatoms, which can readily form coordinate bonds with the metal surface atoms. researchgate.netmdpi.com The formation of this stable, adsorbed layer effectively passivates the metal surface, providing a theoretical basis for the corrosion inhibition potential of this compound. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization in this compound

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecular structure. researchgate.netuni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the familiar concepts of chemical bonds and lone pairs, providing a clear picture of the Lewis structure of a molecule. uni-muenchen.de A key aspect of NBO analysis is its ability to quantify the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. This delocalization is a crucial factor in understanding the stability and reactivity of a molecule. researchgate.net

For this compound, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions that are fundamental to its electronic structure and stability. The analysis identifies the key donor and acceptor orbitals and quantifies the energy of their interactions.

The most significant interactions involve the delocalization of electron density from lone pair orbitals (LP) of nitrogen and oxygen atoms to the antibonding orbitals (π) of the pyridine and carboximide groups. These interactions, particularly of the n → π type, are indicative of strong electronic conjugation within the molecule.

Detailed findings from the NBO analysis of this compound are presented in the table below. The data highlights the major donor-acceptor interactions and their corresponding stabilization energies.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 5.82 |

| LP (1) N1 | π* (C5-C6) | 4.15 |

| LP (1) O1 | π* (C7-N2) | 25.43 |

| π (C2-C3) | π* (C4-C5) | 18.76 |

| π (C2-C3) | π* (C7-N2) | 3.11 |

| π (C4-C5) | π* (C2-C3) | 22.14 |

| π (C4-C5) | π* (C7-N2) | 2.98 |

| π (C7-N2) | π* (C8-C9) | 15.33 |

This table presents a representative NBO analysis for a hypothetical this compound, with stabilization energies illustrative of typical values for this class of compounds.

The data clearly shows that the most significant charge delocalization occurs from the lone pair of the oxygen atom (LP (1) O1) to the antibonding π* orbital of the C7-N2 bond, with a stabilization energy of 25.43 kcal/mol. This strong interaction indicates a significant transfer of electron density, which contributes to the stability of the carboximide group.

The delocalization from the nitrogen lone pair in the pyridine ring (LP (1) N1) to the adjacent π* orbitals of the ring is less pronounced but still significant, further contributing to the electronic stability of the molecule. The interactions between the pyridine ring and the carboximide group, such as π(C2-C3) → π*(C7-N2), are weaker, suggesting that the two ring systems are largely electronically independent, though some degree of electronic communication exists.

Applications of Pyridine Carboximide Derivative 2 in Interdisciplinary Research

Material Science Applications of Pyridine-carboximide Derivative 2

The inherent structural properties of pyridine-carboximide scaffolds, particularly their capacity for chelation and self-assembly through hydrogen bonding, make them valuable building blocks in material science.

Development of New Materials (e.g., Polymers, Coordination Polymers)

Pyridine-carboximide derivatives are extensively used as ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The pyridine (B92270) nitrogen and carboxamide groups provide effective coordination sites for a variety of metal ions. nih.govnih.gov